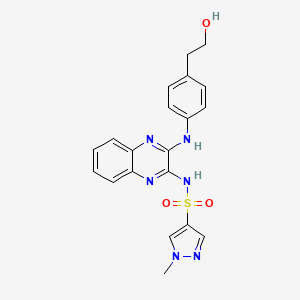

N-(3-((4-(2-hydroxyethyl)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

This compound features a quinoxaline core substituted at position 3 with a 4-(2-hydroxyethyl)phenylamino group and at position 2 with a 1-methyl-1H-pyrazole-4-sulfonamide moiety. The quinoxaline scaffold is notable for its planar aromatic structure, enabling π-π interactions in biological systems, while the hydroxyethyl group enhances hydrophilicity. The pyrazole sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-[3-[4-(2-hydroxyethyl)anilino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3S/c1-26-13-16(12-21-26)30(28,29)25-20-19(23-17-4-2-3-5-18(17)24-20)22-15-8-6-14(7-9-15)10-11-27/h2-9,12-13,27H,10-11H2,1H3,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPTZYSQSGADIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Quinoxaline derivatives have been reported to interact with a variety of targets, receptors, or microorganisms

Mode of Action

The exact mode of action of this compound is currently unknown. Quinoxaline derivatives are known for their diverse biological properties, including antimicrobial, antitumoral, antitrypanosomal, and antiinflammatory/antioxidant activities. The specific interactions between this compound and its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Quinoxaline derivatives have been shown to influence a wide range of biological pathways due to their diverse activities

Result of Action

Quinoxaline derivatives have been associated with a variety of biological effects, including antimicrobial, antitumoral, antitrypanosomal, and antiinflammatory/antioxidant activities. The specific effects of this compound require further investigation.

Biological Activity

N-(3-((4-(2-hydroxyethyl)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, quinoxaline moiety, and sulfonamide group. These structural components are known to contribute to various pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to act as inhibitors of receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival .

- Antiproliferative Effects : Research indicates that derivatives of pyrazole sulfonamides exhibit significant antiproliferative activity against various cancer cell lines, suggesting that the compound may also inhibit tumor growth through similar pathways .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance:

- IC50 Values : Various pyrazole sulfonamide derivatives have demonstrated IC50 values ranging from 0.95 nM to 49.85 µM against different cancer cell lines, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 0.30 |

| Compound B | HCT116 | 25 |

| Compound C | MCF-F | 4.21 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Broad Spectrum : Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities, making them candidates for treating infections .

Case Studies

- In Vitro Studies : In vitro assays using U937 cell lines revealed that certain pyrazole sulfonamides did not exhibit cytotoxicity while effectively inhibiting cell proliferation .

- Animal Models : Animal studies have shown that similar compounds can significantly reduce tumor sizes in xenograft models, supporting their potential use in cancer therapy.

Comparison with Similar Compounds

Research Implications

- The hydroxyethyl group in the target compound may improve solubility for intravenous formulations but could limit blood-brain barrier penetration compared to more lipophilic analogs.

- Quinoxaline derivatives often exhibit dual activity (e.g., antimicrobial and anticancer), suggesting the target compound may have a broader therapeutic profile than pyrazole sulfonamides lacking this core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.